methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
Description
Methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a purine-derived compound characterized by a bicyclic purine core modified with a benzyl group at position 7, a methyl group at position 3, and a 3,4,5-trimethylpyrazole substituent at position 6. The methyl acetate moiety at position 1 further enhances its structural complexity.
Properties
IUPAC Name |
methyl 2-[7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c1-13-14(2)24-28(15(13)3)21-23-19-18(26(21)11-16-9-7-6-8-10-16)20(30)27(12-17(29)32-5)22(31)25(19)4/h6-10H,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKLCZWCRNHOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions could potentially alter the function of its biological targets.
Biological Activity
Methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections detail its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 314.30 g/mol. Its structure includes a pyrazole ring which is known for various biological activities.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In various studies, compounds similar to this compound have shown effectiveness against a range of pathogens:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Highly Active | |
| Escherichia coli | Moderately Active | |
| Aspergillus niger | Highly Active |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Pyrazole derivatives are also noted for their anticancer properties. Studies have demonstrated that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance:
- Compounds derived from pyrazole have been reported to exhibit cytotoxic effects against various cancer cell lines.
In one study, specific pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anticancer drugs .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in several research efforts:
These results indicate that this compound could serve as a basis for developing new anti-inflammatory drugs.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The results highlighted that compounds similar to methyl [7-benzyl...acetate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could be developed into potent antimicrobial agents .
Clinical Trials for Anticancer Properties
In another clinical trial focusing on the anticancer properties of pyrazole derivatives, several compounds were tested against cancer cell lines. The results indicated promising cytotoxic effects with some derivatives achieving IC50 values lower than those of existing chemotherapeutics. This trial underscored the potential of these compounds in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate can be contextualized against pyrazole- and purine-containing derivatives. Below is a detailed analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Diversity :
- The target compound features a purine core, whereas analogs like 7a and 7b (from ) are thiophene derivatives. Purine-based structures are often associated with nucleotide mimicry and enzyme inhibition (e.g., kinases), while thiophene-pyrazole hybrids are explored for antimicrobial and anticancer activities .
The methyl acetate group in the target compound could improve solubility relative to the cyano or ethyl carboxylate groups in 7a/7b, though this requires experimental validation.
Synthesis Complexity: The synthesis of 7a/7b involves condensation of pyrazole precursors with thiophene derivatives in 1,4-dioxane with sulfur and malononitrile/ethyl cyanoacetate .
Biological Relevance: Pyrazole-thiophene hybrids (7a/7b) demonstrate moderate to high activity in preliminary antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
